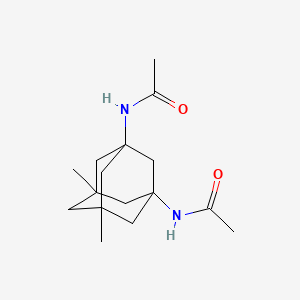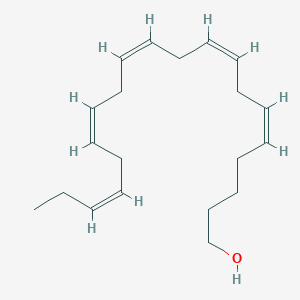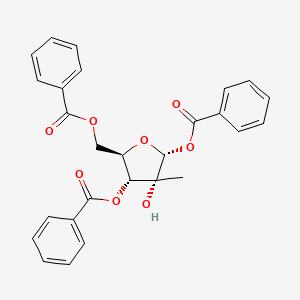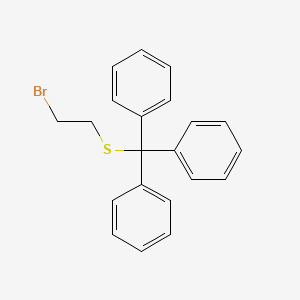
1,7-Diacetamido-3,5-dimethyladamantane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantane derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 1,3-dimethyladamantane, a related compound, demonstrated a total yield of 66.9% using AlCl3 as a catalyst at 70 ℃ for 1 hour, starting from perhydroacenaphthene, which is obtained by the hydrogenation of acenaphthene with Pd/C as a catalyst. This process underscores the complex but efficient strategies employed to create substituted adamantanes (Kong Li-chun, 2006).
Molecular Structure Analysis
The adamantane structure is known for its rigidity and high symmetry, which significantly influence the physical and chemical properties of its derivatives. Studies on 1,3-dimethyladamantane using IR and Raman spectroscopy, alongside proton spin–lattice relaxation time measurements, have provided insights into the order–disorder phase transitions, internal vibrational modes, and molecular motion barriers, highlighting the complex interplay between structure and dynamics in adamantane derivatives (Yining Huang, D. Gilson, I. Butler, 1991).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, reflecting their chemical properties. For example, the study on the hydrolytic reaction of 1-acetamido-3,5-dimethyladamantane under optimal conditions (alkaline, high temperature) achieved a product yield of 92.5%, showcasing the compound's reactivity and the conditions under which it can be manipulated (Feng Yong-bin, 2005).
Physical Properties Analysis
The physical properties of adamantane derivatives, including melting points, solubility, and phase behavior, are closely tied to their molecular structure. The order–disorder phase transition in 1,3-dimethyladamantane, as revealed by spectroscopic studies, provides a window into understanding the physical properties of these compounds, including thermal behavior and phase transitions (Yining Huang, D. Gilson, I. Butler, 1991).
Chemical Properties Analysis
The chemical properties of 1,7-Diacetamido-3,5-dimethyladamantane, such as reactivity towards nucleophiles, electrophiles, and radicals, can be inferred from studies on related compounds. The synthesis and properties of organosoluble polyimides based on novel fluorene-ring containing diacetamido-diamine highlight the reactive and adaptable nature of adamantane derivatives in chemical synthesis (M. Ghaemy, Mohammad Barghamadi, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGNHPUFDAVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diacetamido-3,5-dimethyladamantane | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]acetyl]benzoic Acid Methyl Ester](/img/no-structure.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)


![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)